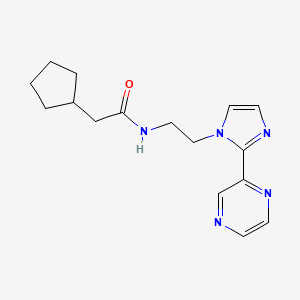
2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. CPI-444 was developed as a potential cancer immunotherapy drug due to its ability to block the immunosuppressive effects of adenosine in the tumor microenvironment.
Mecanismo De Acción
2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a selective inhibitor of the adenosine A2A receptor. Adenosine binds to the A2A receptor and activates a signaling pathway that leads to the production of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which can inhibit the immune response by suppressing the activity of T cells and natural killer cells. By blocking the A2A receptor, 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide can prevent the production of cAMP and the activation of PKA, thereby enhancing the immune response to cancer cells.
Biochemical and Physiological Effects:
2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide has been shown to enhance the anti-tumor immune response in preclinical models of cancer. In a mouse model of melanoma, treatment with 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide increased the infiltration of T cells into the tumor and improved the efficacy of anti-PD-1 immunotherapy. 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide has also been shown to enhance the activity of natural killer cells and improve the efficacy of adoptive T cell therapy in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is its selectivity for the adenosine A2A receptor, which reduces the risk of off-target effects. However, 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide has a short half-life in vivo, which may limit its efficacy in clinical settings. Additionally, the optimal dosing and scheduling of 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide in combination with other cancer immunotherapies is still being investigated.
Direcciones Futuras
Future research on 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide will focus on improving its pharmacokinetic properties and evaluating its efficacy in clinical trials. Additionally, the combination of 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide with other cancer immunotherapies, such as anti-PD-1 and anti-CTLA-4 antibodies, will be investigated to determine the optimal dosing and scheduling for maximum efficacy. Finally, the role of the adenosine A2A receptor in other diseases, such as autoimmune disorders, will be explored to identify additional therapeutic applications for 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide.
Métodos De Síntesis
The synthesis of 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide involves several steps. First, 2-bromoethylcyclopentane is reacted with 2-(pyrazin-2-yl)-1H-imidazole to form 2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethylcyclopentane. This intermediate is then treated with acetic anhydride to form 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide. The final product is purified by column chromatography.
Aplicaciones Científicas De Investigación
2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide has been studied as a potential cancer immunotherapy drug. Adenosine is a signaling molecule that is produced in high levels in the tumor microenvironment, where it can suppress the immune response to cancer cells. By blocking the adenosine A2A receptor, 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide can enhance the immune response to cancer cells and improve the efficacy of cancer immunotherapy.
Propiedades
IUPAC Name |
2-cyclopentyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c22-15(11-13-3-1-2-4-13)19-7-9-21-10-8-20-16(21)14-12-17-5-6-18-14/h5-6,8,10,12-13H,1-4,7,9,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNOCXOUQIUEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

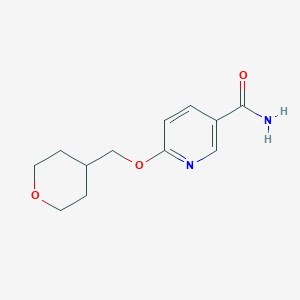
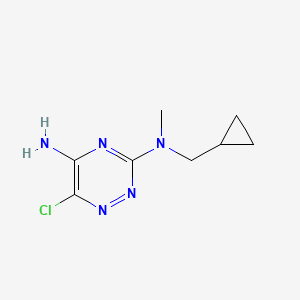
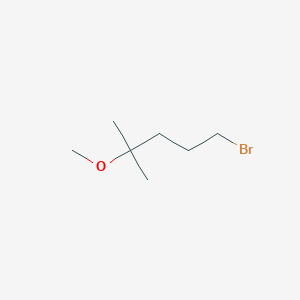
![1-(4-chlorophenyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2901355.png)
![2-(5-Thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2901356.png)
![2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2901357.png)
![ethyl 2-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2901359.png)
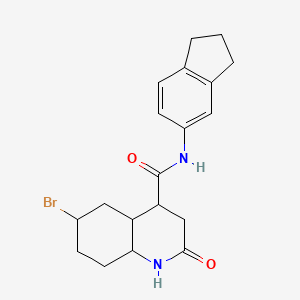
![4-(dimethylamino)-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)butanamide](/img/structure/B2901364.png)
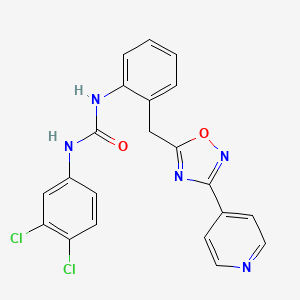
![3-(Pyridin-3-yl)-6-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2901371.png)
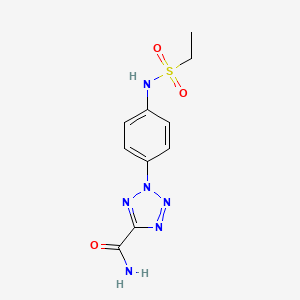
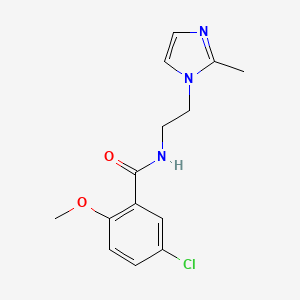
![Tricyclo[2.2.1.02,6]heptan-1-amine hydrochloride](/img/structure/B2901374.png)